molecular formula C7H6N2S B185918 4-(2-Thienyl)-1H-imidazole CAS No. 156647-28-8

4-(2-Thienyl)-1H-imidazole

Cat. No.: B185918
CAS No.: 156647-28-8
M. Wt: 150.2 g/mol
InChI Key: OQEOPQIPVXGRAT-UHFFFAOYSA-N
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Description

4-(2-Thienyl)-1H-imidazole is a heterocyclic compound that features both a thienyl and an imidazole ring The thienyl ring is a five-membered ring containing sulfur, while the imidazole ring is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxaldehyde with glyoxal and ammonium acetate under acidic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Thienyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thienyl ring, particularly at the 5-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated thienyl-imidazole derivatives.

Scientific Research Applications

4-(2-Thienyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential as an antimicrobial and anticancer agent.

    Industry: It can be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(2-Thienyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. The exact pathways involved depend on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparison with Similar Compounds

    Thiazole: Another heterocyclic compound with a sulfur atom, but with different biological activities.

    Imidazole: A simpler compound with only the imidazole ring, lacking the thienyl group.

    Benzimidazole: Contains a fused benzene and imidazole ring, with distinct chemical properties.

Uniqueness: 4-(2-Thienyl)-1H-imidazole is unique due to the combination of the thienyl and imidazole rings, which imparts specific electronic and steric properties. This makes it particularly useful in applications where both rings’ characteristics are beneficial.

Properties

IUPAC Name

5-thiophen-2-yl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-2-7(10-3-1)6-4-8-5-9-6/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEOPQIPVXGRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465345
Record name 4-(2-THIENYL)-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156647-28-8
Record name 4-(2-THIENYL)-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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